molecular formula C11H15BrN2 B1406008 3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline CAS No. 1517715-34-2

3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline

Cat. No. B1406008
CAS RN: 1517715-34-2
M. Wt: 255.15 g/mol
InChI Key: HRYILYIAJVVUQY-UHFFFAOYSA-N
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Description

3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline is a chemical compound with the CAS Number: 1502406-63-4 . It has a molecular weight of 241.13 .

Scientific Research Applications

Synthesis of Nitrogen-containing Heterocycles

Researchers have explored the synthesis of substituted 2-aminothiazoles and 2-aminoselenazoles, highlighting the role of aniline derivatives in creating nitrogen-containing heterocycles. These compounds serve as intermediates for further chemical transformations and possess significant potential in drug development and material science. The process involves the conversion of anilines into arenediazonium bromides, subsequently reacting with various ketones in the presence of copper(II) bromide to yield brominated anilines, which are then further reacted to produce the desired heterocycles (Ostapiuk et al., 2022).

Catalytic Activity in Organic Synthesis

The catalytic activities of aniline derivatives have been studied, particularly focusing on palladium-catalyzed amination of aryl halides and aryl triflates. This research underscores the utility of brominated anilines in facilitating the formation of complex organic molecules through catalyzed coupling reactions. The methodology presents a versatile approach for synthesizing various aniline derivatives, which are crucial in pharmaceuticals and agrochemicals (Wolfe & Buchwald, 2003).

Antimicrobial Activity of Aniline Derivatives

Aniline derivatives, including those synthesized from bromoanilines, have been evaluated for their antimicrobial activity. These studies contribute to the understanding of the structural requirements for antimicrobial efficacy and open pathways for the development of new antimicrobial agents. The research has led to the discovery of compounds with significant activity against a range of bacterial and fungal pathogens (Bhagat, Deshmukh, & Kuberkar, 2012).

properties

IUPAC Name

3-bromo-5-[[cyclopropyl(methyl)amino]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-14(11-2-3-11)7-8-4-9(12)6-10(13)5-8/h4-6,11H,2-3,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYILYIAJVVUQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC(=C1)Br)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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